molecular formula C23H19NO2 B2446711 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone CAS No. 478260-73-0

2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone

Cat. No. B2446711
CAS RN: 478260-73-0
M. Wt: 341.41
InChI Key: AMEKIKUAIQBPMS-QNGOZBTKSA-N
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Description

2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone, also known as MPPI, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of indanone derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Chemical Properties and Reactions

  • 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalysed ring closure to form 2-phenyl-1-indanone. This compound is susceptible to auto-oxidation, converting into a mixture of 3-phenylisocoumarin, 2-hydroxy-2-phenylindan-1-one, and benzyl 2-carboxyphenyl ketone (Brown, Denman, & O'donnell, 1971).

Synthesis and Cyclization Processes

  • Indeno[1,2-b]pyrans, including 2-methylene and 2-acetoxy derivatives of 3-ethoxy-carbonyl-4-phenyl-5-oxo-3,4-dihydroindeno[1,2-b]pyran, are formed in the cyclization of 4-(indan-1′,3′-dion-2′-yl)-4-phenyl-2-butanone and its 3-ethoxycarbonyl derivative in acetic anhydride in the presence of sulfuric acid (Lu̅sis et al., 1988).

Pyrolysis Studies

  • The gas-phase pyrolyses of 2-diazo-1-indanone and related compounds have been reported, indicating the formation of various derivatives including indenone and indanone compounds under specific conditions (Jongh & Fossen, 1972).

Antifolic, Antimalarial, and Antitumor Applications

  • A series of 2,4-diamino-9H-indeno[2,1-d]pyrimidines were prepared as part of a search for new antifolic, antimalarial, and antitumor agents. These compounds were synthesized by condensation of guanidine with substituted 2-alkoxy-3-cyano-1H-indenes (Rosowsky et al., 1969).

Chemical Interactions and Complex Formation

  • The regioselectivity of the formation of different products from the reaction of 1-phenylpropyne with (methoxy)(2-methoxyl-1-phenyl)methylene pentacarbonyl chromium was examined, indicating complex interactions and product formation involving indanone compounds (Waters, Bos, & Wulff, 1999).

Microbiological Transformations

  • 5-Methoxy-2-(5-nitrofurfurylidene)-1-indanone undergoes reductive opening by several microorganisms, leading to the formation of derivatives like 2-(4-cyan-2-oxobutyl)-5-methoxy-1-indanone (Wieglepp, Hoyer, & Kieslich, 1973).

properties

IUPAC Name

(2Z)-2-[(4-methoxyanilino)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-26-18-13-11-17(12-14-18)24-15-21-22(16-7-3-2-4-8-16)19-9-5-6-10-20(19)23(21)25/h2-15,22,24H,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKIKUAIQBPMS-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone

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